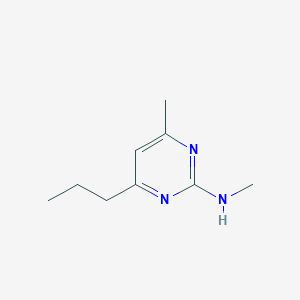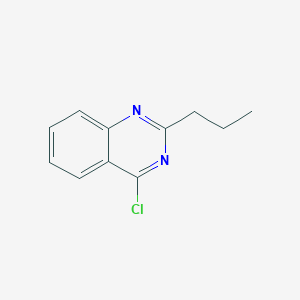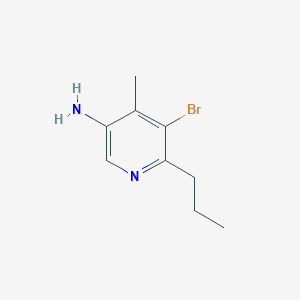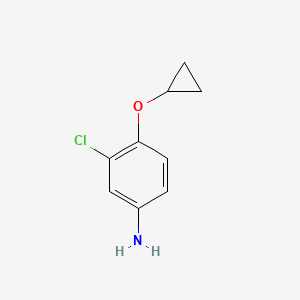
3-Tert-butyl-5-ethylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-5-ethylbenzene-1,2-diol is an organic compound with the molecular formula C12H18O2 It is a derivative of benzene, featuring tert-butyl and ethyl groups attached to the benzene ring along with two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-ethylbenzene-1,2-diol can be achieved through several methods. One common approach involves the alkylation of catechol (benzene-1,2-diol) with tert-butyl and ethyl groups. This can be done using Friedel-Crafts alkylation reactions, where catechol is reacted with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-ethylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro or sulfonic acid derivatives
Scientific Research Applications
3-Tert-butyl-5-ethylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-ethylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. For example, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butylcatechol: Similar structure but lacks the ethyl group.
5-Ethylresorcinol: Similar structure but lacks the tert-butyl group.
Catechol: The parent compound with only hydroxyl groups.
Uniqueness
3-Tert-butyl-5-ethylbenzene-1,2-diol is unique due to the presence of both tert-butyl and ethyl groups, which can influence its chemical reactivity and physical properties. This combination of substituents can enhance its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-tert-butyl-5-ethylbenzene-1,2-diol |
InChI |
InChI=1S/C12H18O2/c1-5-8-6-9(12(2,3)4)11(14)10(13)7-8/h6-7,13-14H,5H2,1-4H3 |
InChI Key |
KCUBEISHYCXHNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15271265.png)

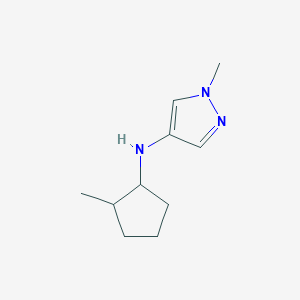


amine](/img/structure/B15271304.png)
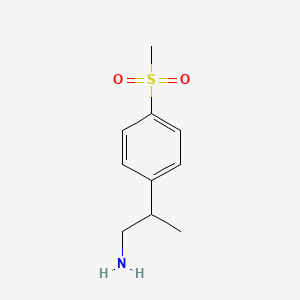
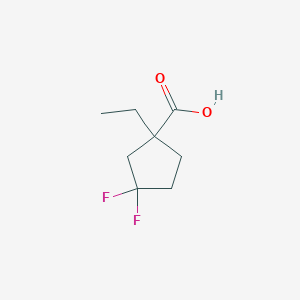
![2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B15271318.png)
amine](/img/structure/B15271337.png)
